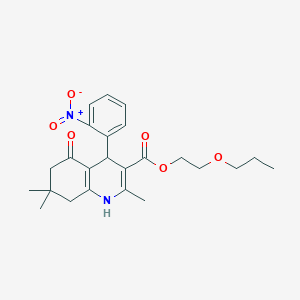![molecular formula C16H17BrN2OS B4954069 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4954069.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTCP, and it is a piperazine derivative that has been shown to have a range of interesting properties. In
Mecanismo De Acción
The mechanism of action of BTCP is not fully understood, but it is believed to involve the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can result in a range of physiological and behavioral effects. Additionally, BTCP has been shown to have an affinity for the serotonin transporter, which suggests that it may have additional effects on the central nervous system.
Biochemical and Physiological Effects:
BTCP has been shown to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain, anxiolytic effects, and a decrease in locomotor activity. Additionally, BTCP has been shown to have potential applications in the treatment of Parkinson's disease, as it acts as a dopamine transporter blocker.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTCP in lab experiments is that it is a well-studied compound with a range of potential applications. Additionally, the synthesis of BTCP is relatively straightforward, which makes it a useful tool for investigating the function of the central nervous system. However, one limitation of using BTCP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving BTCP. One area of research could focus on the development of new compounds that are based on the structure of BTCP, with the aim of improving its therapeutic potential. Additionally, future research could investigate the mechanism of action of BTCP in more detail, with the aim of developing a better understanding of its effects on the central nervous system. Finally, future research could investigate the potential applications of BTCP in the treatment of other neurological disorders, such as depression and schizophrenia.
Métodos De Síntesis
The synthesis of BTCP involves the reaction of 2-methylphenylpiperazine with 5-bromo-2-thiophenecarbonyl chloride in the presence of a base. This reaction leads to the formation of BTCP, which is a white solid that is soluble in organic solvents. The synthesis of BTCP has been well-documented in the literature, and it is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
BTCP has been studied for a range of scientific research applications, including its potential use as a tool for investigating the function of the central nervous system. One study found that BTCP can act as a dopamine transporter blocker, which suggests that it may have potential applications in the treatment of Parkinson's disease. Additionally, BTCP has been shown to have anxiolytic effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUCVQNIXTLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-isopropyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4953989.png)
![methyl 4-{[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}butanoate](/img/structure/B4953993.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine](/img/structure/B4953996.png)
![3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B4954006.png)


![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![5-{[(4-chloro-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954053.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4954065.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)

